(5-Azaspiro[2.4]heptan-1-yl)methanol physical properties
(5-Azaspiro[2.4]heptan-1-yl)methanol physical properties
An In-depth Technical Guide to the Physical Properties of (5-Azaspiro[2.4]heptan-1-yl)methanol
This guide provides a comprehensive overview of the core physical properties of (5-Azaspiro[2.4]heptan-1-yl)methanol, a spirocyclic compound of interest to researchers in medicinal chemistry and drug development. Recognizing that this molecule often serves as a synthetic intermediate, this document focuses not only on its known characteristics but also provides detailed, field-proven methodologies for the experimental determination and verification of its physical properties. The protocols described herein are designed to ensure scientific rigor and data integrity, reflecting the standards required in a research and development setting.
Molecular Identity and Structure
(5-Azaspiro[2.4]heptan-1-yl)methanol is a unique bicyclic molecule featuring a cyclopropane ring spiro-fused to a pyrrolidine ring, with a hydroxymethyl substituent on the cyclopropane moiety. This structural arrangement imparts a three-dimensional architecture that is of significant interest in the design of novel therapeutic agents.
The fundamental identity of this molecule is established by its structure, molecular formula, and molecular weight.
Caption: Chemical structure of (5-Azaspiro[2.4]heptan-1-yl)methanol.
Based on its structure, we can ascertain the following fundamental properties:
| Property | Value | Method |
| Molecular Formula | C₇H₁₃NO | Calculation |
| Molecular Weight | 127.18 g/mol | Calculation |
| Exact Mass | 127.099714 g/mol | Calculation |
| Physical Form | To be determined | Experimental Observation |
| Melting Point | To be determined | See Protocol 3.1 |
| Boiling Point | To be determined | Experimental Determination |
| Solubility Profile | To be determined | See Protocol 3.2 |
Structural and Functional Group Analysis
The structural integrity and the presence of key functional groups (-OH, -NH) are confirmed using spectroscopic techniques. These methods provide a unique molecular "fingerprint."[1][2]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation.[2][3] For (5-Azaspiro[2.4]heptan-1-yl)methanol, the spectrum is expected to exhibit characteristic absorption bands.
Expected FTIR Absorption Bands:
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O-H Stretch: A strong, broad peak in the region of 3200-3600 cm⁻¹, characteristic of the alcohol functional group.
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N-H Stretch: A moderate peak in the 3300-3500 cm⁻¹ region, typical for a secondary amine. This may overlap with the O-H stretch.
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C-H Stretch: Multiple sharp peaks between 2850-3000 cm⁻¹ corresponding to aliphatic C-H bonds in the rings and methylene group.
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C-O Stretch: A strong peak in the 1050-1150 cm⁻¹ region, indicating the primary alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for the definitive structural elucidation of organic molecules in solution.[4][5][6] It provides detailed information about the carbon-hydrogen framework.
Key NMR Experiments for Structural Verification:
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¹H NMR: Determines the number of distinct proton environments and their connectivity through spin-spin coupling.
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¹³C NMR: Shows the number of unique carbon environments.
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2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the spirocyclic core structure.[7]
Experimental Protocols for Physical Property Determination
The following section details the standard operating procedures for determining the key physical properties of (5-Azaspiro[2.4]heptan-1-yl)methanol.
Protocol: Melting Point Determination
Causality: The melting point is a critical indicator of a crystalline solid's purity.[8] Pure compounds exhibit a sharp, well-defined melting point range (typically <2°C), whereas impurities depress and broaden this range.[9][10] This protocol uses a digital melting point apparatus for accuracy and reproducibility.
Methodology:
-
Sample Preparation:
-
Capillary Loading:
-
Invert a capillary tube (one end sealed) and tap the open end into the powdered sample.
-
Tap the sealed end of the tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm.[11] An improperly packed or overly large sample can lead to an artificially broad melting range.[11]
-
-
Measurement:
-
Insert the loaded capillary into the heating block of a melting point apparatus (e.g., Mel-Temp or DigiMelt).[10]
-
For an unknown compound, perform a rapid preliminary measurement by heating at a high rate (10-20 °C/minute) to find an approximate melting temperature.[9]
-
Prepare a new sample and set the starting temperature to ~15 °C below the approximate melting point.[11]
-
Heat at a slow, controlled rate of 1-2 °C per minute to ensure thermal equilibrium.[9][10]
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[9]
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Caption: Workflow for accurate melting point determination.
Protocol: Solubility Profiling
Causality: A compound's solubility is governed by the principle of "like dissolves like," where polar molecules dissolve in polar solvents and nonpolar molecules dissolve in nonpolar solvents.[12] Systematic solubility testing can classify a compound based on its functional groups and molecular size. The presence of the basic amine and polar alcohol group in (5-Azaspiro[2.4]heptan-1-yl)methanol suggests specific solubility behaviors.
Methodology:
-
General Procedure: In a small test tube, add ~10-20 mg of the compound to 1 mL of the solvent. Agitate vigorously for 30-60 seconds. Observe if the solid dissolves completely.
-
Solvent Sequence:
-
Step 1: Water (H₂O).
-
If soluble, the compound is likely a low molecular weight polar substance. Test the resulting solution with litmus or pH paper. An alkaline pH would be consistent with the amine group.[13]
-
If insoluble, proceed to the next step.
-
-
Step 2: 5% Hydrochloric Acid (HCl).
-
If the compound was insoluble in water but dissolves in 5% HCl, it is classified as a base.[14] This is the expected result for (5-Azaspiro[2.4]heptan-1-yl)methanol, as the amine group is protonated to form a more soluble ammonium salt.
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R-NH-R' + HCl → [R-NH₂⁺-R']Cl⁻
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-
Step 3: 5% Sodium Hydroxide (NaOH).
-
This step is typically performed if the compound is insoluble in water. While the target molecule is not acidic, this test is part of a standard classification scheme to rule out acidic functional groups.[13]
-
-
Step 4: Organic Solvents.
-
Assess solubility in common organic solvents like Methanol, Ethanol, Dichloromethane, and Ethyl Acetate to establish a profile for purification and reaction setup. Given its polar functional groups, good solubility in polar organic solvents is expected.
-
-
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